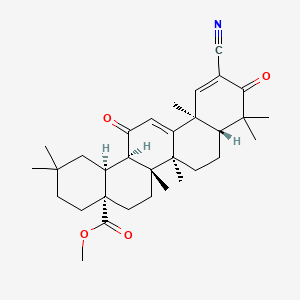

Bardoxolone Methyl

Description

This compound is the methyl ester form of bardoxolone, a synthetic triterpenoid compound with potential antineoplastic and anti-inflammatory activities. Bardoxolone blocks the synthesis of inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2), two enzymes involved in inflammation and carcinogenesis. This agent also inhibits the interleukin-1 (IL-1)-induced expression of the pro-inflammatory proteins matrix metalloproteinase-1 (MMP-1) and matrix metalloproteinase-13 (MMP-13) and the expression of Bcl-3; Bcl-3 is an IL-1-responsive gene that preferentially contributes to MMP-1 gene expression.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 11 investigational indications.

Properties

IUPAC Name |

methyl (4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43NO4/c1-27(2)11-13-32(26(36)37-8)14-12-31(7)24(20(32)17-27)21(34)15-23-29(5)16-19(18-33)25(35)28(3,4)22(29)9-10-30(23,31)6/h15-16,20,22,24H,9-14,17H2,1-8H3/t20-,22-,24-,29-,30+,31+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPTTVJLTNAWYAO-KPOXMGGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048764 | |

| Record name | Bardoxolone methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218600-53-4 | |

| Record name | Bardoxolone methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=218600-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bardoxolone methyl [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0218600534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bardoxolone methyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05983 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CDDO-Me | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=713200 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bardoxolone methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oleana-1,9(11)-dien-28-oic acid, 2-cyano-3,12-dioxo-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARDOXOLONE METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEG1Q6OGU1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bardoxolone Methyl

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bardoxolone methyl (also known as RTA 402 or CDDO-Me) is an experimental, orally bioavailable, semi-synthetic triterpenoid that has demonstrated potent anti-inflammatory and cytoprotective properties.[1][2] Its primary mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of cellular antioxidant responses.[2][3] Concurrently, it exerts significant anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[1][3] This dual activity modulates cellular responses to oxidative stress and inflammation, making it a subject of investigation for various conditions, including chronic kidney disease (CKD) and cancer.[2][4] This document provides a detailed technical overview of its molecular mechanisms, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanisms of Action

Activation of the Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[4][5] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome.[4][5]

This compound acts as a potent activator of this pathway.[6][7] Its mechanism involves:

-

Keap1 Modification : this compound covalently binds to reactive cysteine residues on the Keap1 protein.[4][5][8] This electrophilic interaction induces a conformational change in Keap1.

-

Nrf2 Stabilization : The modification of Keap1 disrupts the Keap1-Nrf2 complex, inhibiting the ubiquitination of Nrf2.[6][9] This leads to the stabilization and accumulation of newly synthesized Nrf2 in the cytoplasm.[7]

-

Nuclear Translocation and Gene Transcription : Stabilized Nrf2 translocates to the nucleus, where it forms a heterodimer with small Maf proteins (sMaf).[4][5] This complex then binds to specific DNA sequences known as Antioxidant Response Elements (AREs) in the promoter regions of numerous target genes.[6][9]

-

Upregulation of Cytoprotective Genes : The binding to AREs initiates the transcription of a wide array of over 250 cytoprotective genes.[3] These include antioxidant enzymes, detoxification enzymes, and proteins involved in glutathione (GSH) synthesis and regeneration. Key examples of upregulated genes include:

This cascade of events enhances the cell's capacity to neutralize reactive oxygen species (ROS), detoxify harmful substances, and maintain redox homeostasis.[2][3]

Inhibition of the NF-κB Pathway

The NF-κB pathway is a central regulator of inflammation.[3] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκB proteins.[3] This phosphorylation marks IκB for ubiquitination and proteasomal degradation, freeing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as cytokines, chemokines, and adhesion molecules.[3][10]

This compound has been shown to inhibit this pathway through Nrf2-dependent and Nrf2-independent mechanisms.[3][11]

-

Nrf2-Independent Inhibition : Pre-clinical studies indicate that this compound can directly inhibit the IKK complex.[3] This prevents the phosphorylation and subsequent degradation of IκB, thereby keeping NF-κB sequestered in the cytoplasm and blocking the inflammatory cascade.[3]

-

Nrf2-Dependent Inhibition : Activated Nrf2 can compete with NF-κB for binding to the transcriptional co-activator CREB-binding protein (CBP).[12] This competition limits the transcriptional activity of NF-κB even if it reaches the nucleus.

The net effect is a potent suppression of inflammatory responses, evidenced by decreased production of mediators like TNF-α, IL-6, and iNOS.[3][11]

Effects on Mitochondrial Function

Mitochondria are central to cellular metabolism and are a major source of endogenous ROS. This compound has been shown to modulate mitochondrial bioenergetics and reduce mitochondrial ROS production.[13][14][15] Studies using a this compound analog, dh404, demonstrated that Nrf2 activation can preserve mitochondrial number and ultrastructure in tubular epithelial cells under stress, diminishing mitochondrial ROS.[13][16] This suggests that by enhancing the cell's antioxidant capacity via Nrf2, this compound helps protect mitochondria from oxidative damage, thereby preserving their function.[13][15]

Quantitative Data Summary

The effects of this compound have been quantified in numerous preclinical and clinical studies. The following tables summarize key data points.

Table 1: Clinical Efficacy in Chronic Kidney Disease (CKD)

| Study Name / Phase | Patient Population | Treatment Duration | Key Finding (Change in eGFR) | Reference |

| BEAM (Phase 2) | Moderate-to-severe CKD with Type 2 Diabetes | 24 months | Increase of >10 ml/min/1.73 m² in treated patients. | [1] |

| TSUBAKI (Phase 2) | Type 2 Diabetes with Stage 3-4 CKD | 16 weeks | Measured GFR: +6.64 ml/min/1.73 m² vs. placebo (P=0.008). | [17] |

| TSUBAKI (Phase 2) | Type 2 Diabetes with Stage 3-4 CKD | 16 weeks | eGFR: +12.08 ml/min/1.73 m² vs. placebo (P<0.0001). | [17] |

| BEACON (Phase 3) | Type 2 Diabetes with Stage 4 CKD | 48 weeks | Sustained increases in eGFR vs. placebo. | [18] |

| CARDINAL (Phase 3) | Alport Syndrome | 48 weeks | eGFR: +9.50 mL/min/1.73 m² vs. placebo (p<0.0001). | [19] |

| CARDINAL (Phase 3) | Alport Syndrome | 52 weeks (4 weeks off-drug) | Retained eGFR: +5.14 mL/min/1.73 m² vs. placebo (p=0.0012). | [19] |

| CARDINAL (Phase 3) | Alport Syndrome | 100 weeks | eGFR (ITT): +7.7 mL/min/1.73 m² vs. placebo (p=0.0005). | [20] |

| CARDINAL (Phase 3) | Alport Syndrome | 100 weeks | eGFR (mITT): +11.3 mL/min/1.73 m² vs. placebo (p<0.0001). | [20] |

eGFR: estimated Glomerular Filtration Rate; ITT: Intent-to-Treat; mITT: modified Intent-to-Treat.

Table 2: Pharmacokinetics and Pharmacodynamics (Phase 1)

| Parameter | Value / Observation | Conditions | Reference |

| Maximum Tolerated Dose (MTD) | 900 mg/day | Oral, once daily for 21 days of a 28-day cycle. | [1][21] |

| Dose-Limiting Toxicities (DLT) | Grade 3 reversible liver transaminase elevations. | - | [1][21] |

| Biological Half-life (t1/2,z) | ~25-35 hours | Dose-dependent. | [22] |

| Pharmacodynamic Marker (NQO1 mRNA) | Increased levels in Peripheral Blood Mononuclear Cells (PBMCs). | Indicates Nrf2 pathway activation. | [1][21] |

| Pharmacodynamic Marker (NF-κB, Cyclin D1) | Decreased levels in tumor biopsies. | Indicates target engagement in tissue. | [1][21] |

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on specific cellular and molecular assays. Detailed methodologies for key experiments are outlined below.

Nrf2 Activation Assays

This assay is used to determine if this compound disrupts the physical interaction between Keap1 and Nrf2.[7][9]

-

Cell Lysis : Treat cells (e.g., HUVECs) with desired concentrations of this compound (e.g., 10-100 nM) for a specified time.[7] Lyse cells in a non-denaturing Co-IP buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation : Incubate cell lysates with an antibody against Keap1 (or Nrf2) overnight at 4°C with gentle rotation. Add Protein A/G-agarose beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.

-

Washing : Pellet the beads by centrifugation and wash them 3-5 times with cold Co-IP buffer to remove non-specific binding proteins.

-

Elution and Detection : Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using an antibody against Nrf2 (or Keap1) to detect the co-precipitated protein. A decrease in co-precipitated Nrf2 in this compound-treated samples indicates disruption of the Keap1-Nrf2 complex.[7]

This method visualizes the movement of Nrf2 from the cytoplasm to the nucleus upon activation.[9]

-

Cell Culture and Treatment : Grow cells on glass coverslips and treat with this compound.

-

Immunofluorescence Staining : Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with a suitable blocking buffer (e.g., bovine serum albumin). Incubate with a primary antibody specific for Nrf2, followed by a fluorescently-labeled secondary antibody.

-

Nuclear Counterstaining : Stain the nuclei with a DNA-binding dye such as DAPI (4′,6-diamidino-2-phenylindole).

-

Imaging : Mount the coverslips and visualize the cells using a confocal microscope. An increase in the co-localization of Nrf2 (e.g., green fluorescence) and DAPI (blue fluorescence) signals in treated cells compared to controls indicates nuclear translocation.

This is a quantitative method to measure the DNA-binding activity of Nrf2 in nuclear extracts.[23][24]

-

Nuclear Protein Extraction : Treat cells with this compound, then harvest and isolate nuclear extracts using a commercial nuclear extraction kit.[25]

-

Assay Procedure : Add the nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the Nrf2 consensus binding site (ARE).[23] Active Nrf2 in the extract will bind to this oligonucleotide.

-

Detection : Add a primary antibody specific for Nrf2, followed by an HRP-conjugated secondary antibody. Add a chromogenic substrate (e.g., TMB) and measure the absorbance at 450 nm after adding a stop solution.[23][24] The absorbance is directly proportional to the amount of active, DNA-bound Nrf2.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound: drug development for diabetic kidney disease | springermedizin.de [springermedizin.de]

- 5. This compound: drug development for diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Keap1-Nrf2 signaling activation by Bardoxolone-methyl ameliorates high glucose-induced oxidative injury in human umbilical vein endothelial cells | Aging [aging-us.com]

- 8. pharmacology.main.jp [pharmacology.main.jp]

- 9. This compound inhibits ferroptosis through the Keap1-Nrf2 pathway in renal tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound ameliorates osteoarthritis by inhibiting osteoclastogenesis and protecting the extracellular matrix against degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Therapeutic Effects of Nrf2 Activation by this compound in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound analog attenuates proteinuria-induced tubular damage by modulating mitochondrial function [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. This compound Ameliorates Hyperglycemia Induced Mitochondrial Dysfunction by Activating the keap1-Nrf2-ARE Pathway in Experimental Diabetic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 17. Randomized Clinical Trial on the Effect of this compound on GFR in Diabetic Kidney Disease Patients (TSUBAKI Study) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound Improves Kidney Function in Patients with Chronic Kidney Disease Stage 4 and Type 2 Diabetes: Post-Hoc Analyses from this compound Evaluation in Patients with Chronic Kidney Disease and Type 2 Diabetes Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Reata Announces Positive Topline Year One Results From Pivotal Phase 3 Cardinal Study of this compound in Patients With Alport Syndrome - BioSpace [biospace.com]

- 20. pharmacompass.com [pharmacompass.com]

- 21. A Phase I First-in-Human Trial of this compound in Patients with Advanced Solid Tumors and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. 4.8. Nrf2 Activity Assay [bio-protocol.org]

- 24. raybiotech.com [raybiotech.com]

- 25. mdpi.com [mdpi.com]

A Technical Guide to the Nrf2 Activation Pathway by Bardoxolone Methyl

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the mechanism of action of Bardoxolone Methyl (also known as CDDO-Me or RTA 402), a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. It covers the core molecular interactions, downstream cellular effects, and key experimental methodologies used to study this pathway.

Core Mechanism of Action: Keap1-Nrf2 Interaction

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). Keap1 acts as a substrate adaptor for a Cul3-Rbx1 based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its cellular levels low.[1][2][3]

This compound is a synthetic triterpenoid that functions as a potent Nrf2 activator.[2][4][5] Its primary mechanism involves the disruption of the Keap1-Nrf2 interaction.[5][6] this compound covalently binds to reactive cysteine residues on Keap1, with Cys151 being a key target.[1][7] This binding induces a conformational change in Keap1, inhibiting its ability to mediate Nrf2 ubiquitination.[1][8][9]

The inhibition of Keap1-mediated degradation allows newly synthesized Nrf2 to stabilize and accumulate in the cytoplasm.[6][10] Elevated levels of Nrf2 lead to its translocation into the nucleus.[5][6][10] Inside the nucleus, Nrf2 forms a heterodimer with small Maf (musculoaponeurotic fibrosarcoma) proteins and binds to specific DNA sequences known as Antioxidant Response Elements (AREs) or Electrophile Responsive Elements (EpREs) located in the promoter regions of its target genes.[1][2] This binding initiates the transcription of a broad array of over 250 cytoprotective genes.[4][11][12]

Downstream Gene Activation and Cellular Effects

Activation of the Nrf2 pathway by this compound results in the upregulation of numerous genes that orchestrate a multi-faceted cytoprotective response.

-

Antioxidant Defense: Nrf2 activation increases the expression of enzymes that neutralize reactive oxygen species (ROS) and enhance the cellular antioxidant capacity. Key genes include Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and components of the glutathione synthesis pathway like Glutamate-Cysteine Ligase Catalytic (GCLC) and Modifier (GCLM) subunits.[5][6][13]

-

Anti-inflammatory Effects: this compound exerts anti-inflammatory properties by suppressing pro-inflammatory signaling pathways. Nrf2 activation can inhibit the Nuclear Factor-κB (NF-κB) pathway, a key regulator of inflammation, thereby reducing the expression of pro-inflammatory mediators.[4][13]

-

Inhibition of Ferroptosis: Recent studies have shown that this compound can inhibit ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation.[5][6] This is achieved by upregulating the expression of Solute Carrier Family 7 Member 11 (SLC7A11), a cystine/glutamate antiporter crucial for the synthesis of glutathione (GSH), which is essential for detoxifying lipid peroxides.[5][6]

References

- 1. This compound: drug development for diabetic kidney disease | springermedizin.de [springermedizin.de]

- 2. This compound: drug development for diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound inhibits ferroptosis through the Keap1-Nrf2 pathway in renal tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. A metabolite-derived protein modification integrates glycolysis with KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmacology.main.jp [pharmacology.main.jp]

- 9. researchgate.net [researchgate.net]

- 10. Keap1-Nrf2 signaling activation by Bardoxolone-methyl ameliorates high glucose-induced oxidative injury in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apexbt.com [apexbt.com]

- 13. Therapeutic Effects of Nrf2 Activation by this compound in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

Bardoxolone Methyl and the Keap1-Nrf2 Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bardoxolone methyl is a semi-synthetic triterpenoid that has garnered significant attention as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a master regulator of the cellular antioxidant response, and its activation has shown therapeutic potential in a variety of diseases characterized by oxidative stress and inflammation, including chronic kidney disease (CKD). This technical guide provides an in-depth overview of the molecular interaction between this compound and the Kelch-like ECH-associated protein 1 (Keap1)-Nrf2 signaling pathway. It includes a summary of key quantitative data from preclinical and clinical studies, detailed experimental protocols for investigating this interaction, and visualizations of the core signaling pathways and experimental workflows.

The Keap1-Nrf2 Signaling Pathway

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its primary inhibitor, Keap1. Keap1 acts as a substrate adaptor protein for a Cullin 3 (CUL3)-based E3 ubiquitin ligase complex, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2.

In response to oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified. This modification leads to a conformational change in Keap1, disrupting its ability to bind to Nrf2. As a result, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins (sMaf) and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This binding initiates the transcription of a broad array of cytoprotective genes, including those involved in antioxidant synthesis, detoxification, and anti-inflammatory responses.

This compound: Mechanism of Action

This compound is a potent Nrf2 activator that functions as a covalent inhibitor of Keap1.[1] It has been demonstrated that this compound irreversibly binds to a critical cysteine residue (Cys151) within the BTB domain of Keap1.[2] This covalent modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2, and subsequent upregulation of Nrf2-dependent gene expression.[1][2]

Quantitative Data

Preclinical Data: Nrf2 Target Gene Expression

This compound has been shown to induce the expression of several Nrf2 target genes in various cell types and in vivo models. The following table summarizes representative data on the fold change in mRNA expression of key Nrf2 target genes following treatment with this compound.

| Target Gene | Cell Line / Tissue | Treatment Conditions | Fold Change vs. Control | Reference |

| NQO1 | Human Umbilical Vein Endothelial Cells (HUVECs) | 50 nM this compound | Significant Increase | [3] |

| HO-1 | Human Umbilical Vein Endothelial Cells (HUVECs) | 50 nM this compound | Significant Increase | [3] |

| GCLC | Human Umbilical Vein Endothelial Cells (HUVECs) | 50 nM this compound | Significant Increase | [3] |

| NQO1 | Monkey Kidney | Oral administration | Significant Increase | [4] |

| TXNRD1 | Monkey Kidney | Oral administration | Significant Increase | [4] |

| GCLC | Monkey Kidney | Oral administration | Significant Increase | [4] |

| GSR | Monkey Kidney | Oral administration | Significant Increase | [4] |

| SRXN1 | Monkey Kidney | Oral administration | ~43-fold Increase | [4] |

| NQO1 | Renal Tubular Epithelial Cells | 0.2 µM this compound | Increased Expression | [5][6][7][8] |

| HO-1 | Renal Tubular Epithelial Cells | 0.2 µM this compound | Increased Expression | [5][6][7][8] |

| GCLC | Renal Tubular Epithelial Cells | 0.2 µM this compound | Increased Expression | [5][6][7][8] |

| GCLM | Renal Tubular Epithelial Cells | 0.2 µM this compound | Increased Expression | [5][6][7][8] |

Clinical Data: Change in Estimated Glomerular Filtration Rate (eGFR)

Clinical trials have extensively evaluated the effect of this compound on kidney function, as measured by the change in estimated Glomerular Filtration Rate (eGFR). The following tables summarize key findings from studies in patients with Alport Syndrome and Chronic Kidney Disease (CKD) associated with Type 2 Diabetes.

Table 2: Change in eGFR in Patients with Alport Syndrome (CARDINAL Study)

| Timepoint | Treatment Group | Mean Change in eGFR (mL/min/1.73 m²) | p-value (vs. Placebo) | Reference |

| Week 4 | This compound | +6.9 | <0.0005 | [9] |

| Week 12 | This compound | +12.7 | <0.00005 | [9] |

| Week 48 | This compound | +9.2 (relative to placebo) | <0.001 | [10][11] |

| Week 100 | This compound | +7.4 (relative to placebo) | <0.001 | [10][11] |

| Week 52 (4 weeks off-treatment) | This compound | +5.4 (relative to placebo) | <0.001 | [10] |

| Week 104 (4 weeks off-treatment) | This compound | +4.4 (relative to placebo) | 0.02 | [10] |

Table 3: Change in eGFR in Patients with CKD and Type 2 Diabetes

| Study | Patient Population | Treatment Group | Mean Change in eGFR (mL/min/1.73 m²) | p-value (vs. Placebo) | Reference |

| TSUBAKI | Stage 3-4 CKD | This compound (Week 16) | +12.30 | <0.0001 | [12] |

| Placebo (Week 16) | +0.22 | [12] | |||

| BEACON | Stage 4 CKD | This compound (End of Treatment) | +5.7 | <0.001 | [13] |

| Placebo (End of Treatment) | -1.2 | [13] | |||

| This compound (4 weeks post-withdrawal) | +1.0 | <0.001 | [13] | ||

| Placebo (4 weeks post-withdrawal) | -0.8 | [13] | |||

| Phase IIb | Stage 3b-4 CKD | This compound (24 weeks) | +10.1 | Not Reported | [14] |

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Keap1-Nrf2 Interaction

This assay quantitatively measures the binding affinity of compounds that disrupt the Keap1-Nrf2 protein-protein interaction.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., this compound) in DMSO.

-

Prepare a solution of His-tagged Keap1 protein and a Terbium (Tb)-conjugated anti-His antibody in assay buffer.

-

Prepare a solution of a fluorescently labeled (e.g., FITC or another suitable fluorophore) Nrf2 peptide corresponding to the Keap1 binding domain in assay buffer.

-

-

Assay Procedure (in a 384-well plate):

-

Dispense a small volume (e.g., nanoliters) of the test compound solution into the wells.

-

Add the His-Keap1/Tb-anti-His antibody mixture to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow for compound binding to Keap1.

-

Add the fluorescently labeled Nrf2 peptide to each well.

-

Incubate the plate at room temperature for another defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Read the plate using a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (donor and acceptor).

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Plot the TR-FRET ratio against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the Keap1-Nrf2 interaction.

-

Co-Immunoprecipitation (Co-IP) for Keap1-Nrf2 Interaction

This technique is used to demonstrate the interaction between Keap1 and Nrf2 in a cellular context and to assess the disruptive effect of this compound.

Methodology:

-

Cell Treatment and Lysis:

-

Culture cells to an appropriate confluency.

-

Treat the cells with this compound or a vehicle control (e.g., DMSO) for a specified time.

-

Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the cell lysates by centrifugation.

-

-

Immunoprecipitation:

-

Incubate the clarified cell lysates with an antibody specific for Keap1 overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads or agarose resin to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies against Nrf2 and Keap1.

-

Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

A decrease in the amount of Nrf2 co-immunoprecipitated with Keap1 in the this compound-treated samples compared to the control indicates disruption of the interaction.

-

Nrf2 Nuclear Translocation Assay

This assay visualizes and quantifies the movement of Nrf2 from the cytoplasm to the nucleus upon treatment with an activator like this compound.

Methodology:

-

Cell Culture and Treatment:

-

Seed cells on glass coverslips in a multi-well plate.

-

Treat the cells with this compound or a vehicle control for the desired time.

-

-

Immunofluorescence Staining:

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cell membranes with a detergent (e.g., Triton X-100).

-

Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin or normal goat serum).

-

Incubate the cells with a primary antibody specific for Nrf2.

-

Wash the cells and then incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with a DNA-binding dye such as DAPI.

-

-

Imaging and Analysis:

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence microscope.

-

Analyze the images to quantify the fluorescence intensity of Nrf2 in the nucleus versus the cytoplasm. An increase in the nuclear-to-cytoplasmic ratio of Nrf2 fluorescence in the this compound-treated cells compared to the control indicates nuclear translocation.

-

Conclusion

This compound is a potent activator of the Keap1-Nrf2 pathway, acting through covalent modification of Keap1. This mechanism of action leads to the upregulation of a suite of cytoprotective genes, which has been translated into promising clinical effects, particularly in improving kidney function in patients with certain forms of chronic kidney disease. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting the Keap1-Nrf2 pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. A metabolite-derived protein modification integrates glycolysis with KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Keap1-Nrf2 signaling activation by Bardoxolone-methyl ameliorates high glucose-induced oxidative injury in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Decreases Megalin and Activates Nrf2 in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. This compound inhibits ferroptosis through the Keap1-Nrf2 pathway in renal tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound inhibits ferroptosis through the Keap1‑Nrf2 pathway in renal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Reata Pharmaceuticals, Inc.’s this compound Demonstrated Improved Kidney Function In Patients With Alport Syndrome In Ongoing Phase II Portion Of Phase II/III Cardinal Study - BioSpace [biospace.com]

- 10. Effects of this compound in Alport Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bardoxolone in Alport Syndrome: The CARDINAL trial — NephJC [nephjc.com]

- 12. Randomized Clinical Trial on the Effect of this compound on GFR in Diabetic Kidney Disease Patients (TSUBAKI Study) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Improves Kidney Function in Patients with Chronic Kidney Disease Stage 4 and Type 2 Diabetes: Post-Hoc Analyses from this compound Evaluation in Patients with Chronic Kidney Disease and Type 2 Diabetes Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bardoxolone Upped eGFR in Diabetic CKD | MDedge [ma1.mdedge.com]

The Discovery and Synthesis of Bardoxolone Methyl: A Technical Guide

An In-depth Examination of a Novel Nrf2 Activator for Researchers, Scientists, and Drug Development Professionals

Introduction

Bardoxolone methyl (also known as RTA 402 or CDDO-Me) is a semi-synthetic triterpenoid investigational drug that has garnered significant interest for its potent anti-inflammatory and cytoprotective properties.[1] Derived from the natural product oleanolic acid, it is a first-in-class activator of the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical evaluation of this compound, with a focus on the experimental methodologies and quantitative data relevant to drug development professionals.

Discovery and Rationale

The development of this compound stemmed from the extensive medicinal chemistry efforts to enhance the modest anti-inflammatory and antioxidant activities of oleanolic acid.[3][4] By introducing an electron-withdrawing cyano group and a methyl ester, researchers created a molecule with significantly increased potency as an activator of the Nrf2 pathway.[4] The primary mechanism of action involves the covalent modification of cysteine residues on Keap1, the primary negative regulator of Nrf2.[5] This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2, and subsequent transcription of a battery of antioxidant and cytoprotective genes.[6][7][8]

Chemical Synthesis

An efficient and scalable five-step synthesis of this compound from commercially available oleanolic acid has been developed, with an overall yield of approximately 50%.[2] The synthetic pathway is designed to be practical for large-scale production.[9]

Synthetic Workflow Diagram

Caption: A simplified workflow of the five-step synthesis of this compound from oleanolic acid.

Mechanism of Action: The Keap1-Nrf2 Pathway

This compound's primary pharmacological activity is the activation of the Nrf2 signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. This compound covalently binds to reactive cysteine residues on Keap1, inducing a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of numerous cytoprotective genes.

Signaling Pathway Diagram

Caption: Mechanism of Nrf2 activation by this compound.

In addition to Nrf2 activation, this compound has also been shown to inhibit the pro-inflammatory transcription factor NF-κB.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Activity

| Cell Line | Assay | IC50 | Reference |

| Mouse Macrophages | Nitric Oxide Production | 0.1 nM | [10] |

| Cal-27 (Oral Squamous Carcinoma) | Cytotoxicity | 280 nM | [11] |

| NHEK (Normal Human Epidermal Keratinocytes) | Cytotoxicity | 820 nM | [11] |

| K562 (Chronic Myeloid Leukemia) | Cell Cycle Arrest/Apoptosis | 0.5 - 1 µM | [12] |

| Colorectal Cancer Cell Lines | Apoptosis | 1.25 - 10 µM | [13] |

| Glioblastoma/Neuroblastoma Cell Lines | Proliferation Inhibition | 2.5 - 10 µM | [13] |

Table 2: Clinical Efficacy in Chronic Kidney Disease (CKD)

| Study | Patient Population | Treatment Duration | Change in eGFR (this compound vs. Placebo) | Reference |

| TSUBAKI | Diabetic Kidney Disease (Stage G3) | 16 weeks | +5.95 mL/min/1.73 m² vs. -0.69 mL/min/1.73 m² (p=0.008) | [14][15] |

| CARDINAL (Phase 2) | Alport Syndrome | 12 weeks | +12.7 mL/min/1.73 m² (p<0.00005) from baseline | [16] |

| CARDINAL (Phase 3, Year 1) | Alport Syndrome | 48 weeks | +9.50 mL/min/1.73 m² (p<0.0001) | [17] |

| CARDINAL (Phase 3, Year 1) | Alport Syndrome | 52 weeks (4 weeks off-treatment) | +5.14 mL/min/1.73 m² (p=0.0012) | [17] |

| FALCON | Autosomal Dominant Polycystic Kidney Disease (ADPKD) | 108 weeks (8 weeks off-treatment) | No significant difference | [18] |

| BEAM | Diabetic Kidney Disease (Stages G3b & G4) | 24 weeks | +8.2 to +11.4 mL/min/1.73 m² (dose-dependent) | [19] |

Table 3: Clinical Safety and Tolerability

| Study | Patient Population | Maximum Tolerated Dose (MTD) | Common Adverse Events | Reference |

| Phase 1 | Advanced Solid Tumors and Lymphoma | 900 mg/day | Fatigue, nausea, anorexia, reversible liver transaminase elevations | [20] |

| BEACON | Type 2 Diabetes and Stage 4 CKD | N/A (Trial terminated) | Increased rate of heart failure-related events | |

| CARDINAL | Alport Syndrome | Doses up to 30 mg/day | Generally mild to moderate | [16][17] |

Experimental Protocols

Chemical Synthesis of this compound (Adapted from Fu et al., 2013)

A detailed, step-by-step protocol for the synthesis of this compound can be found in the supporting information of the cited reference. The general procedure involves:

-

Esterification of Oleanolic Acid: Oleanolic acid is reacted with methyl iodide in the presence of a base such as potassium carbonate in a suitable solvent like acetone to yield methyl oleanolate.

-

Oxidation of the 3-hydroxyl group: The 3-hydroxyl group of methyl oleanolate is oxidized to a ketone using an oxidizing agent like pyridinium chlorochromate (PCC) or Jones reagent.

-

Formation of the α,β-unsaturated enone system: The C1-C2 double bond is introduced using a dehydrogenating agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or selenium dioxide.

-

Cyanation at the C2 position: The enone is reacted with a cyanide source, such as tosyl cyanide in the presence of a strong base like lithium diisopropylamide (LDA), to introduce the cyano group at the C2 position.

-

Final Dehydrogenation: A second dehydrogenation step, typically with DDQ, is performed to introduce the C9-C11 double bond, yielding this compound.

Note: This is a generalized procedure. For precise experimental details, including reaction times, temperatures, and purification methods, refer to the original publication.

Biological Assays

This assay is used to demonstrate the disruption of the Keap1-Nrf2 protein-protein interaction by this compound.

-

Cell Lysis: Treat cells (e.g., HUVECs) with this compound (10-100 nM) for a specified time. Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.[6]

-

Immunoprecipitation: Incubate the cell lysates with an anti-Nrf2 antibody overnight at 4°C. Add protein A/G-agarose beads to pull down the Nrf2-containing protein complexes.

-

Western Blotting: Elute the immunoprecipitated proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane and probe with anti-Keap1 and anti-Nrf2 antibodies. A decrease in the amount of Keap1 co-immunoprecipitated with Nrf2 in the this compound-treated samples compared to the vehicle control indicates disruption of the interaction.[6]

This assay measures the downstream effects of Nrf2 activation.

-

Cell Treatment: Treat cells with this compound at various concentrations.

-

RNA Isolation and qPCR: Isolate total RNA from the cells and perform reverse transcription to generate cDNA. Use qPCR to measure the mRNA expression levels of Nrf2 target genes (e.g., NQO1, HO-1, GCLC) relative to a housekeeping gene.[21]

-

Protein Extraction and Western Blot: Lyse the cells and perform Western blotting to detect the protein levels of Nrf2 and its downstream targets. An increase in both mRNA and protein levels indicates Nrf2 pathway activation.[21]

This assay determines the inhibitory effect of this compound on IκB kinase (IKK) activity.

-

IKK Immunoprecipitation: Precipitate the IKK complex from whole-cell extracts using antibodies against IKKα and IKKβ.[10]

-

Kinase Assay: Perform an in vitro kinase assay using the immunoprecipitated IKK complex, a substrate (e.g., GST-IκBα), and ATP.

-

Detection: Measure the phosphorylation of the substrate by autoradiography or using a phosphospecific antibody. A decrease in substrate phosphorylation in the presence of this compound indicates IKK inhibition.

Conclusion

This compound is a potent, orally bioavailable activator of the Nrf2 pathway with a well-defined mechanism of action and a scalable synthetic route. Preclinical and clinical studies have demonstrated its potential in various diseases characterized by inflammation and oxidative stress, particularly in certain forms of chronic kidney disease. While the termination of the BEACON trial highlighted potential safety concerns in a specific patient population, ongoing research continues to explore its therapeutic utility in other indications. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working on Nrf2 modulators and related therapeutic areas.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Efficient and scalable synthesis of this compound (cddo-methyl ester) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. A metabolite-derived protein modification integrates glycolysis with KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Keap1-Nrf2 signaling activation by Bardoxolone-methyl ameliorates high glucose-induced oxidative injury in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. datapdf.com [datapdf.com]

- 10. This compound | Nrf2 | IκB/IKK | Ferroptosis | TargetMol [targetmol.com]

- 11. Bardoxolone-Methyl (CDDO-Me) Impairs Tumor Growth and Induces Radiosensitization of Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Randomized Clinical Trial on the Effect of this compound on GFR in Diabetic Kidney Disease Patients (TSUBAKI Study) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound: drug development for diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Reata Pharmaceuticals, Inc.’s this compound Demonstrated Improved Kidney Function In Patients With Alport Syndrome In Ongoing Phase II Portion Of Phase II/III Cardinal Study - BioSpace [biospace.com]

- 17. Reata Announces Positive Topline Year One Results From Pivotal Phase 3 Cardinal Study of this compound in Patients With Alport Syndrome - BioSpace [biospace.com]

- 18. Effect of this compound on eGFR in ADPKD | Docwire News [docwirenews.com]

- 19. This compound: drug development for diabetic kidney disease | springermedizin.de [springermedizin.de]

- 20. A Phase I First-in-Human Trial of this compound in Patients with Advanced Solid Tumors and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Therapeutic Effects of Nrf2 Activation by this compound in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Bardoxolone Methyl: A Synthetic Triterpenoid Modulator of Cellular Stress and Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bardoxolone methyl is a synthetic triterpenoid compound that has garnered significant attention in the scientific and medical communities for its potent anti-inflammatory and antioxidant properties.[1][2][3] Derived from the natural product oleanolic acid, this orally bioavailable small molecule has been the subject of numerous preclinical and clinical investigations across a spectrum of diseases characterized by inflammation and oxidative stress, most notably in the context of chronic kidney disease (CKD).[4][5] This technical guide provides a comprehensive overview of this compound, detailing its core mechanism of action, summarizing key quantitative data from clinical trials, outlining relevant experimental protocols, and visualizing its complex biological interactions.

Core Mechanism of Action: A Dual Modulatory Role

This compound exerts its biological effects primarily through the modulation of two key signaling pathways: the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[6]

Activation of the Keap1-Nrf2-ARE Signaling Pathway

Under normal physiological conditions, the transcription factor Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative or electrophilic stress, or upon interaction with activators like this compound, this inhibition is released.

This compound covalently binds to specific cysteine residues on Keap1, inducing a conformational change that disrupts the Keap1-Nrf2 interaction.[3] This stabilization of Nrf2 prevents its degradation and allows it to translocate to the nucleus.[2][3] Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.[3] This leads to the increased expression of numerous antioxidant and detoxifying enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1).[2][7] The upregulation of these genes fortifies cellular defenses against oxidative stress and inflammation.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. Its activation leads to the production of pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound has been shown to inhibit the NF-κB signaling cascade. This inhibition is thought to occur through multiple mechanisms, including the direct inhibition of IκB kinase (IKK), an enzyme essential for the activation of NF-κB. By preventing the activation of NF-κB, this compound reduces the expression of pro-inflammatory genes, thereby mitigating the inflammatory response.

Quantitative Data from Clinical Trials

This compound has been evaluated in several clinical trials, primarily in patients with chronic kidney disease (CKD) and type 2 diabetes. The following tables summarize key quantitative findings from these studies.

Table 1: Effect of this compound on Estimated Glomerular Filtration Rate (eGFR)

| Study/Trial | Patient Population | Treatment Group | N | Baseline eGFR (mL/min/1.73 m²) | Change in eGFR from Baseline | p-value | Citation(s) |

| BEAM | CKD (Stage 3b-4) & T2D | Placebo | 57 | ~32.5 | -0.5 | - | [8] |

| 25 mg this compound | 57 | ~32.5 | +8.2 | <0.001 | [8] | ||

| 75 mg this compound | 57 | ~32.5 | +11.4 | <0.001 | [8] | ||

| 150 mg this compound | 56 | ~32.5 | +10.4 | <0.001 | [8] | ||

| TSUBAKI | DKD (Stage G3) | Placebo | 41 | ~49.5 | -0.69 | - | [4][9] |

| This compound (5-15 mg) | 41 | ~49.5 | +5.95 | 0.008 | [4][9] | ||

| CARDINAL (Phase 2) | Alport Syndrome | This compound (5-30 mg) | 30 | ~64 | +13.4 | <0.0001 | [10][11] |

| BEACON | CKD (Stage 4) & T2D | Placebo | 1097 | 22.5 | -0.9 | - | [5] |

| 20 mg this compound | 1088 | 22.4 | +5.5 | <0.001 | [5] |

Table 2: Effect of this compound on Other Renal and Inflammatory Markers

| Study/Trial | Marker | Treatment Group | Change from Baseline | p-value | Citation(s) |

| Phase 2 Exploratory | Serum Creatinine | 25 mg then 75 mg this compound | -0.3 mg/dL | <0.001 | [3] |

| Blood Urea Nitrogen (BUN) | 25 mg then 75 mg this compound | -4.9 mg/dL | <0.001 | [3] | |

| Creatinine Clearance | 25 mg then 75 mg this compound | +14.6 mL/min/1.73 m² | <0.001 | [3] | |

| BEACON | Body Weight | 20 mg this compound | -5.7 kg | <0.001 | [12] |

| Waist Circumference (at 48 weeks) | 20 mg this compound | -6.5 cm | <0.001 | [12] | |

| CARDINAL (Phase 2) | Blood Urea Nitrogen (BUN) | This compound (5-30 mg) | Decrease | - | [13] |

| Uric Acid | This compound (5-30 mg) | Decrease | - | [13] | |

| Phosphorus | This compound (5-30 mg) | Decrease | - | [13] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this compound research.

Nrf2 Activation Assays

This assay is used to determine the amount of Nrf2 protein that has moved from the cytoplasm to the nucleus, a key indicator of its activation.

-

Cell Culture and Treatment: Culture cells (e.g., human umbilical vein endothelial cells - HUVECs, or renal tubular epithelial cells) to a desired confluency. Treat cells with this compound at various concentrations and for different time points. A vehicle control (e.g., DMSO) should be included.

-

Nuclear and Cytoplasmic Extraction: Following treatment, harvest the cells and separate the nuclear and cytoplasmic fractions using a commercially available nuclear and cytoplasmic extraction kit, following the manufacturer's instructions.[1][14]

-

Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic extracts using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each nuclear extract onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for Nrf2 (e.g., rabbit anti-Nrf2 polyclonal antibody) overnight at 4°C.[2]

-

Wash the membrane with TBST to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1-2 hours at room temperature.[1]

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

To ensure equal loading of nuclear proteins, the membrane should be stripped and re-probed with an antibody against a nuclear loading control protein, such as Lamin B1 or Histone H3.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). The level of nuclear Nrf2 is typically expressed as a ratio to the loading control.[15]

-

This method is used to measure the messenger RNA (mRNA) levels of Nrf2 target genes, providing evidence of Nrf2's transcriptional activity.

-

Cell Culture and Treatment: Treat cells with this compound as described for the Western blot protocol.

-

RNA Extraction: After treatment, lyse the cells and extract total RNA using a commercially available RNA extraction kit, following the manufacturer's protocol.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe a standardized amount of total RNA into complementary DNA (cDNA) using a reverse transcription kit.[16]

-

qPCR:

-

Prepare a qPCR reaction mixture containing cDNA, forward and reverse primers for the target genes (NQO1 and HO-1) and a reference gene (e.g., GAPDH or ACTB), and a SYBR Green or TaqMan master mix.

-

Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene. The results are typically presented as fold change relative to the vehicle-treated control group.

-

Measurement of Inflammatory Cytokines (TNF-α and IL-6) by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying the concentration of specific proteins, such as inflammatory cytokines, in biological fluids.

-

Sample Collection and Preparation: Collect samples (e.g., cell culture supernatant, serum, or plasma) and store them appropriately. If necessary, dilute the samples to fall within the detection range of the assay.

-

ELISA Procedure (Sandwich ELISA):

-

Add standards and samples to the wells of a microplate pre-coated with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α or IL-6).[2][8]

-

Incubate the plate to allow the cytokine to bind to the capture antibody.

-

Wash the plate to remove unbound substances.

-

Add a biotin-conjugated detection antibody that binds to a different epitope on the cytokine.[6]

-

Incubate and wash the plate.

-

Add a streptavidin-HRP conjugate, which binds to the biotinylated detection antibody.[6]

-

Incubate and wash the plate.

-

Add a substrate solution (e.g., TMB), which is converted by HRP into a colored product.

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.

-

Mandatory Visualizations

Experimental Workflow for Preclinical Assessment of this compound

References

- 1. Bardoxolone-Methyl Prevents Oxidative Stress-Mediated Apoptosis and Extracellular Matrix Degradation in vitro and Alleviates Osteoarthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Effects of Nrf2 Activation by this compound in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. A Phase I First-in-Human Trial of this compound in Patients with Advanced Solid Tumors and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Study Design and Baseline Characteristics of the CARDINAL Trial: A Phase 3 Study of this compound in Patients with Alport Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alzdiscovery.org [alzdiscovery.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 13. fn-test.com [fn-test.com]

- 14. cloud-clone.com [cloud-clone.com]

- 15. CO/HO-1 Induces NQO-1 Expression via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. krishgen.com [krishgen.com]

A Technical Guide to the Pharmacological Properties of Bardoxolone Methyl

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the pharmacological properties of Bardoxolone Methyl (also known as RTA 402 or CDDO-Me), a semi-synthetic triterpenoid currently under investigation for various therapeutic applications.[1] It is designed to be a technical resource, detailing the compound's mechanism of action, pharmacodynamic effects, pharmacokinetic profile, and key clinical findings.

Core Mechanism of Action

This compound's primary pharmacological activity is centered on the modulation of two critical cellular signaling pathways: the Keap1-Nrf2 pathway and the NF-κB pathway.[1][2] It is recognized as a potent activator of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of cellular antioxidant responses, and an inhibitor of Nuclear Factor-kappa B (NF-κB), a key mediator of inflammation.[2][3]

Activation of the Keap1-Nrf2 Pathway

Under normal conditions, Nrf2 is kept at low levels by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome.[4][5] this compound possesses electrophilic α,β-unsaturated carbonyl groups that covalently bind to reactive cysteine residues on Keap1.[4][6] This interaction disrupts the Keap1-Nrf2 complex, inhibiting Nrf2 degradation and allowing it to accumulate and translocate to the nucleus.[5][7] Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, initiating the transcription of a wide array of cytoprotective and antioxidant enzymes.[2][4][8]

Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a central driver of inflammation.[2] this compound has been shown to inhibit this pathway, contributing to its anti-inflammatory effects.[1][9] It directly inhibits IKKβ, an upstream kinase essential for the activation of NF-κB.[3] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, NF-κB cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes like IL-6, TNF-α, and COX-2.[2]

Pharmacodynamics

The dual modulation of the Nrf2 and NF-κB pathways results in a range of pharmacodynamic effects observed in both preclinical and clinical studies.

Cellular and Clinical Effects

In clinical trials, administration of this compound has led to measurable changes in biomarkers associated with its mechanism of action. In a Phase 1 study, levels of NAD(P)H:quinone oxidoreductase (NQO1) mRNA, a downstream target of Nrf2, were increased in peripheral blood mononuclear cells (PBMCs).[1][3] Concurrently, tumor biopsies from patients in the same study showed decreased levels of NF-κB and cyclin D1, indicating target engagement in tissue.[1][3]

A significant pharmacodynamic effect observed across multiple studies is an improvement in renal function, specifically an increase in the estimated glomerular filtration rate (eGFR).[1][3] This effect has been noted in patients with chronic kidney disease (CKD) and type 2 diabetes.[4][10]

Table 1: Summary of Key Pharmacodynamic Effects

| Effect | Biomarker / Endpoint | Study Population | Key Findings | Reference(s) |

| Nrf2 Activation | NQO1 mRNA in PBMCs | Advanced solid tumor or lymphoid malignancy | Increased levels observed, indicating pathway activation. | [1][3] |

| NF-κB Inhibition | NF-κB and Cyclin D1 in tumor biopsies | Advanced solid tumor or lymphoid malignancy | Decreased levels observed, indicating target engagement. | [1][3] |

| Renal Function | Estimated Glomerular Filtration Rate (eGFR) | CKD and Type 2 Diabetes (Phase 2 BEAM Study) | Significant increase in eGFR from baseline at 24 and 52 weeks. | [1][4] |

| Renal Function | Estimated Glomerular Filtration Rate (eGFR) | CKD and Type 2 Diabetes (Exploratory Study) | Dose- and time-dependent increase in eGFR over 56 days. | [10] |

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in clinical trials, revealing slow oral absorption and a relatively long half-life.

Absorption, Distribution, and Elimination

Following oral administration, this compound is slowly absorbed, with the median time to reach maximum plasma concentration (Tmax) being approximately 4 hours.[3] The drug exhibits a long apparent terminal half-life (t1/2,z) of about 39 hours at a 900 mg/day dose.[3][11] Pharmacokinetics appear to be nonlinear at higher doses (600–1,300 mg/day), and there is high interpatient variability.[11][12] Due to its long half-life, the drug accumulates with daily dosing, with a mean accumulation factor of 1.6.[3]

Table 2: Pharmacokinetic Parameters of this compound (900 mg/day Dose)

| Parameter | Value (Mean ± SD) | Unit | Description | Reference(s) |

| Tmax (Day 21) | 4.0 (Median) | hours | Time to reach maximum plasma concentration | [3][12] |

| t1/2,z | 39 ± 20 | hours | Apparent terminal half-life | [3][11] |

| Cmin (steady state) | 8.8 ± 4.3 | ng/mL | Minimum plasma concentration at steady state | [3] |

| Cmax (steady state) | 24.7 ± 13.3 | ng/mL | Maximum plasma concentration at steady state | [3] |

| Accumulation Factor | 1.6 ± 0.9 | - | Ratio of exposure after multiple doses to a single dose | [3] |

Clinical Trials and Safety Profile

This compound has been evaluated in numerous clinical trials for various conditions, primarily chronic kidney disease, cancer, and pulmonary hypertension.[6][13][14]

Efficacy in Chronic Kidney Disease (CKD)

The Phase 2 BEAM trial in patients with moderate to severe CKD and type 2 diabetes showed that this compound significantly increased eGFR compared to placebo over 52 weeks.[1] Doses of 25, 75, and 150 mg daily resulted in mean eGFR increases of 5.8, 10.5, and 9.3 mL/min/1.73 m², respectively, at 52 weeks.[6] However, the subsequent Phase 3 BEACON trial in patients with stage 4 CKD was terminated prematurely due to a higher rate of heart-related adverse events, including heart failure, in the treatment group.[1][4]

Oncology and Other Indications

In a Phase 1 trial involving patients with advanced solid tumors and lymphomas, this compound was well-tolerated, with a maximum tolerated dose (MTD) established at 900 mg/day.[1][3] Objective tumor responses were observed, including a complete response in a mantle cell lymphoma patient.[3] The drug has also been studied in Alport syndrome, autosomal dominant polycystic kidney disease (ADPKD), and pulmonary arterial hypertension.[1][13][14][15] However, the FDA issued a Complete Response Letter for the New Drug Application in CKD caused by Alport syndrome, citing that the submitted data did not demonstrate effectiveness in slowing kidney function loss.[16]

Table 3: Summary of Key Clinical Trial Results

| Study (Phase) | Patient Population | Dosage | Key Efficacy Findings | Reference(s) |

| Phase 1 | Advanced solid tumors & lymphomas | Dose escalation up to 900 mg/day | MTD of 900 mg/day. Objective tumor responses observed. | [3] |

| BEAM (Phase 2) | CKD (Stage 3b-4) & Type 2 Diabetes | 25, 75, 150 mg/day | Significant increase in eGFR vs. placebo at 52 weeks. | [1][4] |

| BEACON (Phase 3) | CKD (Stage 4) & Type 2 Diabetes | 20 mg/day | Terminated due to increased rate of heart-related adverse events. | [1][4] |

| TSUBAKI (Phase 2) | CKD (Stage 3-4) & Type 2 Diabetes (Japanese) | 5-15 mg/day | Significantly increased measured and estimated GFR. | [17] |

| PHOENIX (Phase 2) | Rare CKDs (ADPKD, IgAN, etc.) | Dose-titrated | Significant increases in eGFR across all four disease cohorts at Week 12. | [18] |

Safety and Tolerability

Across clinical trials, the most commonly reported adverse events have been muscle spasms, fatigue, nausea, and anorexia.[3][18] These are generally mild to moderate in severity.[1] The dose-limiting toxicities (DLTs) identified in the Phase 1 oncology trial were reversible grade 3 liver transaminase elevations.[1][3] The primary safety concern that emerged from the BEACON trial was an increased risk of fluid overload and heart failure-related events, particularly in patients with advanced CKD.[1][4]

Key Experimental Protocols

The pharmacological properties of this compound have been elucidated through a variety of experimental assays. Detailed below are the general methodologies for key experiments.

Nrf2 Activation Assay

This assay is designed to quantify the activation of the Nrf2 pathway in response to treatment with a compound like this compound.

Methodology:

-

Cell Culture and Treatment: Human cells (e.g., peripheral blood mononuclear cells (PBMCs), renal tubular epithelial cells, or cell lines like SH-SY5Y) are cultured under standard conditions.[3][7][19] Cells are then treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 3-24 hours).[19]

-

Subcellular Fractionation: Following treatment, cells are harvested and lysed. Nuclear and cytoplasmic fractions are separated using a fractionation buffer and centrifugation.[19][20]

-

Quantification of Nuclear Nrf2: The amount of Nrf2 that has translocated to the nucleus is measured. This can be done via:

-

Western Blot: Nuclear protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific to Nrf2.[19]

-

ELISA-based Assay: Commercially available transcription factor assay kits (e.g., TransAM® Nrf2) are used to quantify Nrf2 binding to an immobilized ARE oligonucleotide.[20]

-

-

Downstream Gene Expression Analysis: To confirm functional activation of the pathway, the expression of Nrf2 target genes (e.g., NQO1, HO-1) is measured using reverse transcription quantitative PCR (RT-qPCR) on RNA extracted from treated cells.[3][19]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications [mdpi.com]

- 3. A Phase I First-in-Human Trial of this compound in Patients with Advanced Solid Tumors and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: drug development for diabetic kidney disease | springermedizin.de [springermedizin.de]

- 5. This compound: drug development for diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. This compound: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. karger.com [karger.com]

- 11. This compound (CDDO-Me) as a therapeutic agent: an update on its pharmacokinetic and pharmacodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound (CDDO-Me) as a therapeutic agent: an update on its pharmacokinetic and pharmacodynamic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. hcplive.com [hcplive.com]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 20. NF‐κB and Nrf2 activation assay [bio-protocol.org]

The Dual-Pronged Approach of Bardoxolone Methyl in NF-κB Pathway Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bardoxolone methyl (also known as CDDO-Me or RTA 402) is a synthetic triterpenoid renowned for its potent anti-inflammatory and cytoprotective effects. A significant body of research has demonstrated its ability to modulate critical cellular signaling pathways, most notably the Keap1-Nrf2 and NF-κB pathways. This technical guide provides an in-depth exploration of the mechanisms through which this compound inhibits the Nuclear Factor-kappa B (NF-κB) signaling cascade, a pivotal regulator of inflammation, immunity, and cell survival. The molecule employs a sophisticated, dual-pronged strategy involving both indirect suppression via the activation of the Nrf2 antioxidant response and direct inhibition of the IκB kinase (IKK) complex. This document details the molecular interactions, presents key quantitative data from cellular assays, outlines experimental protocols used to elucidate these mechanisms, and provides visual representations of the relevant pathways and workflows.

Introduction to this compound and the NF-κB Pathway

This compound is a semi-synthetic derivative of the natural product oleanolic acid. It has been investigated in numerous clinical trials for conditions such as chronic kidney disease (CKD) and various cancers.[1][2] Its therapeutic potential stems largely from its function as an Antioxidant Inflammation Modulator (AIM).[3]

The NF-κB pathway is a cornerstone of the inflammatory response.[4] In its inactive state, the NF-κB dimer (most commonly p65/p50) is sequestered in the cytoplasm by an inhibitory protein called IκBα.[1] A wide range of stimuli, including inflammatory cytokines (e.g., TNFα), pathogens, and oxidative stress, can activate the IκB kinase (IKK) complex. IKK, particularly its IKKβ subunit, then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate into the nucleus, where it binds to specific DNA sequences and initiates the transcription of hundreds of pro-inflammatory and pro-survival genes, including cytokines, chemokines, and anti-apoptotic proteins.[1][5] Dysregulation of this pathway is a hallmark of many chronic inflammatory diseases and cancers.

This compound counters this pro-inflammatory cascade through two distinct but complementary mechanisms, which will be explored in detail.

Mechanism I: Indirect NF-κB Inhibition via Nrf2 Activation

The primary and most well-documented mechanism of this compound is its potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][6] Nrf2 is a master transcriptional regulator of the antioxidant response.

Under basal conditions, Nrf2 is kept at low levels by the Kelch-like ECH-associated protein 1 (Keap1), which acts as an adaptor for a Cullin-3-based E3 ubiquitin ligase, leading to Nrf2's continuous degradation. This compound, being an electrophile, covalently modifies specific cysteine residues on Keap1.[6] This modification disrupts the Keap1-Nrf2 interaction, stabilizing Nrf2 and allowing it to accumulate and translocate to the nucleus.[3]

Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes. This leads to the upregulation of antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[5]

The Nrf2-mediated inhibition of NF-κB occurs through two main avenues:

-

Reduction of Oxidative Stress: By bolstering the cell's antioxidant defenses, Nrf2 activation quenches reactive oxygen species (ROS). Since ROS are potent activators of the IKK complex, their reduction leads to decreased activation of the NF-κB pathway.[7]

-

Transcriptional Co-activator Competition: Nuclear Nrf2 and nuclear NF-κB both compete for the limited pool of the transcriptional co-activator CREB-binding protein (CBP). Increased nuclear Nrf2 can outcompete NF-κB for CBP binding, thereby reducing the transcriptional activity of NF-κB even after its nuclear translocation.

Mechanism II: Direct Inhibition of the IKKβ Complex

Beyond its effects on Nrf2, this compound also directly targets the core of the canonical NF-κB pathway: the IKK complex.[5][7][8] Specifically, it has been shown to inhibit the catalytic activity of IKKβ.